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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for N-octadecylsulfamide is not readily

available in the public domain. This guide provides a comprehensive overview of the expected

spectroscopic characteristics based on the analysis of a close structural analog, N-octadecyl-

N'-propylsulfamide, and general principles of spectroscopic analysis for long-chain alkyl

sulfamides. The experimental protocols provided are standardized procedures applicable to the

characterization of such compounds.

Introduction
N-octadecylsulfamide belongs to the class of N-alkylsulfamides, which are of growing interest

in medicinal chemistry. The long alkyl chain imparts significant lipophilicity, influencing the

pharmacokinetic and pharmacodynamic properties of the molecule. A close analog, N-

octadecyl-N'-propylsulfamide, has been investigated as a selective peroxisome proliferator-

activated receptor alpha (PPARα) agonist, highlighting the potential of this class of compounds

in metabolic research. Accurate spectroscopic characterization is a critical first step in the

development of these molecules as therapeutic agents. This guide outlines the expected

spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-octadecylsulfamide.

These predictions are based on the known spectral characteristics of long-chain alkanes,
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primary amines, and the sulfamide functional group.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for N-octadecylsulfamide

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃-(CH₂)₁₆- 0.88 Triplet 3H

-(CH₂)₁₆- 1.25 Broad Singlet 32H

-CH₂-NH- 3.0-3.2 Quartet 2H

-NH-SO₂- 4.5-5.5 Broad Singlet 1H

-SO₂-NH₂ 5.0-6.0 Broad Singlet 2H

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for N-octadecylsulfamide

Carbon Chemical Shift (δ, ppm)

CH₃-(CH₂)₁₇- 14.1

-(CH₂)₁₅- 22.7 - 31.9

-CH₂-CH₂-NH- 29.7

CH₂-NH- 43.5

FT-IR Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for N-octadecylsulfamide
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (primary amine) 3400-3200 Medium, Doublet

C-H Stretch (alkane) 2950-2850 Strong

S=O Stretch (sulfamide) 1350-1300 & 1180-1150 Strong, Two Bands

N-H Bend (primary amine) 1650-1580 Medium

C-H Bend (alkane) 1470-1450 Medium

Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data for N-octadecylsulfamide

Ion m/z Description

[M+H]⁺ 365.28
Molecular ion peak

(protonated)

[M+Na]⁺ 387.26 Sodium adduct

[M-NH₂]⁺ 348.27
Fragment ion (loss of amino

group)

[M-SO₂NH₂]⁺ 285.32
Fragment ion (loss of

sulfamide group)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of N-alkylsulfamides (General Procedure)
A common route for the synthesis of N-alkylsulfamides involves the reaction of a primary amine

with sulfamoyl chloride or a related sulfamide-forming reagent.

Reaction Setup: A solution of octadecylamine (1 equivalent) in an aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8460878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8460878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Addition: Sulfamoyl chloride (1.1 equivalents) is added portion-wise to the stirred

solution. The reaction is monitored for completion using thin-layer chromatography (TLC).

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is

separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of hexane and ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
[3][4][5][6]

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz

spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at

a frequency of 100 or 125 MHz. Proton decoupling is used to simplify the spectrum to single

lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy.[7][8]
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[4] Alternatively, a KBr

pellet can be prepared by grinding the sample with potassium bromide and pressing it into a

thin disk.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS).[9][10][11][12][13]
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: The sample solution is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar

and thermally labile molecules.[5]

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer

(e.g., quadrupole, time-of-flight, or Orbitrap).[6] High-resolution mass spectrometry (HRMS)

can be used to determine the elemental composition of the molecular ion and key fragments.

[7]

Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of

N-octadecylsulfamide and a conceptual signaling pathway where such a molecule might be

involved.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization of N-
octadecylsulfamide.
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Caption: Conceptual signaling pathway for a PPARα agonist like N-octadecylsulfamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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